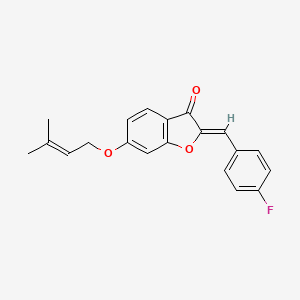![molecular formula C10H12ClNOS B2608953 N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide CAS No. 2411277-10-4](/img/structure/B2608953.png)
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It has been extensively studied for its potential use in scientific research due to its ability to selectively activate the adenosine A1 receptor.
Wirkmechanismus
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase, the activation of potassium channels, and the inhibition of calcium channels. These effects ultimately lead to a reduction in cellular excitability and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has a variety of biochemical and physiological effects, including the reduction of heart rate and blood pressure, the inhibition of platelet aggregation, and the reduction of neuronal excitability. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is its high selectivity for the adenosine A1 receptor, which allows for more precise targeting of this receptor in scientific research. However, one of the limitations of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is its short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for the study of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide. One area of research could be the development of more potent and selective adenosine A1 receptor agonists. Another area of research could be the investigation of the potential therapeutic uses of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide in the treatment of various diseases, such as Parkinson's disease, hypertension, and cardiac ischemia. Additionally, further research could be conducted to better understand the mechanisms underlying the neuroprotective effects of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide.
Synthesemethoden
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-chlorothiophene with propargylamine followed by the reaction with acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, as well as potential therapeutic uses in the treatment of cardiac ischemia, arrhythmias, and hypertension. N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function and reduce the severity of symptoms in animal models.
Eigenschaften
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-3-7(12-10(13)4-2)8-5-6-9(11)14-8/h4-7H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXRXUKPHFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2608873.png)

![N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2608877.png)

![2-Amino-6-(4-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2608884.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)
![N-(2-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2608886.png)
![Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608889.png)


![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2608893.png)